molecular formula C7H14N2OS B14469539 N-Nitrosoisobutylthiazolidine CAS No. 72505-67-0

N-Nitrosoisobutylthiazolidine

Cat. No.: B14469539
CAS No.: 72505-67-0
M. Wt: 174.27 g/mol
InChI Key: FMJPTPCDAGQKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitrosoisobutylthiazolidine (CAS: 72505-67-0) is a sulfur-containing N-nitroso compound with the molecular formula C₇H₁₄N₂OS and a molecular weight of 174.2 g/mol . Structurally, it features a thiazolidine ring (a five-membered ring containing nitrogen and sulfur) substituted with an isobutyl group and a nitroso (-N=O) functional group. Upon thermal decomposition, it emits toxic fumes of NOₓ and SOₓ, necessitating strict safety protocols during handling .

Properties

CAS No.

72505-67-0

Molecular Formula

C7H14N2OS

Molecular Weight

174.27 g/mol

IUPAC Name

2-(2-methylpropyl)-3-nitroso-1,3-thiazolidine

InChI

InChI=1S/C7H14N2OS/c1-6(2)5-7-9(8-10)3-4-11-7/h6-7H,3-5H2,1-2H3

InChI Key

FMJPTPCDAGQKQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1N(CCS1)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitrosoisobutylthiazolidine typically involves the nitrosation of secondary amines. One common method is the reaction of isobutylthiazolidine with nitrosating agents such as tert-butyl nitrite (TBN) under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and distillation are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-Nitrosoisobutylthiazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield nitroso oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-Nitrosoisobutylthiazolidine involves its interaction with cellular macromolecules. The compound can undergo metabolic activation to form reactive intermediates that bind to DNA, proteins, and other cellular components. This binding can lead to mutations, cellular damage, and potentially carcinogenesis . The molecular targets and pathways involved include cytochrome P450 enzymes, which play a crucial role in the metabolic activation of nitrosamines .

Comparison with Similar Compounds

Comparison with Structurally Similar N-Nitroso Compounds

Structural and Functional Differences

N-Nitroso compounds share the nitroso functional group but differ in backbone structure, which influences their reactivity and toxicity. Key comparisons include:

N-Nitrosoisonipectic Acid (CAS: 6238-69-3)
  • Molecular Formula : C₆H₁₀N₂O₃
  • Molecular Weight : 158.18 g/mol
  • Structure : Unlike N-Nitrosoisobutylthiazolidine, this compound lacks a thiazolidine ring. Instead, it features a carboxylic acid group, which may alter its solubility and metabolic pathways .
Other N-Nitroso Compounds

Toxicity and Mutagenicity

Compound Toxicity Profile Mutagenicity Data
This compound High hazard (HR: D); carcinogenic potential Mutation data reported (JAFCAU)
N-Nitrosoisonipectic Acid High hazard (HR: D) Limited data available

Both compounds are classified as dangerous due to their N-nitroso group, a known carcinogen precursor. However, this compound has documented mutagenicity in the mmo-sat assay at 1 mg/L , whereas toxicity data for N-Nitrosoisonipectic Acid remains sparse.

Stability and Decomposition

Compound Decomposition Products Stability Considerations
This compound NOₓ, SOₓ Sulfur content increases SOₓ risk
N-Nitrosoisonipectic Acid NOₓ (assumed) Likely decomposes to NOₓ and organics

The thiazolidine ring in this compound introduces sulfur, leading to SOₓ emissions upon decomposition, a distinction from most N-nitroso compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.